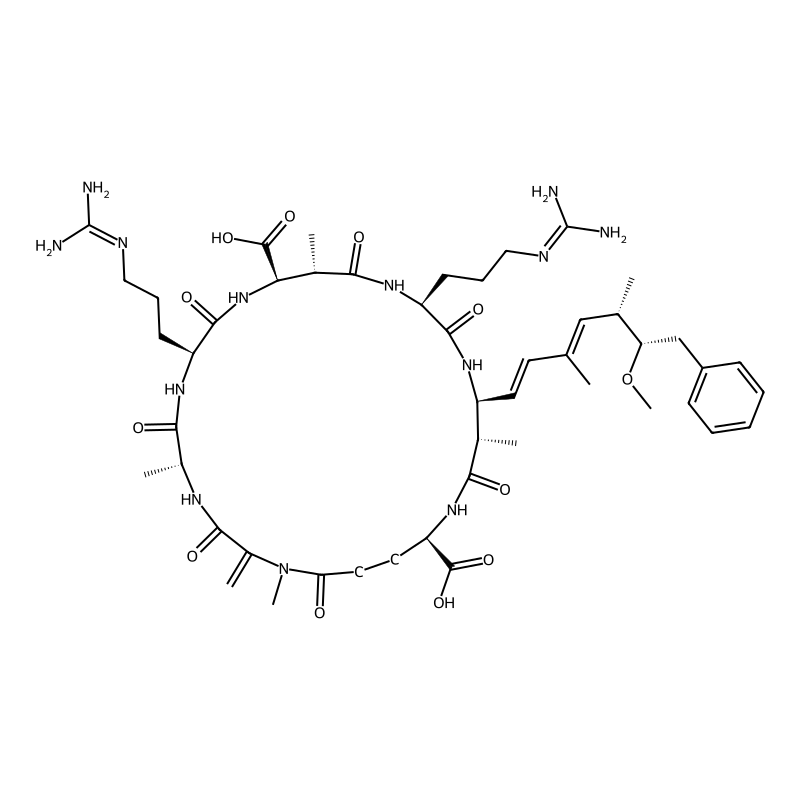

microcystin RR

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Protein Phosphatase Inhibition and Signaling Pathways:

One of the most widely explored applications of MCYST-RR is its ability to specifically inhibit protein phosphatase (PP) 1 and PP2A. These enzymes play crucial roles in regulating various cellular processes. MCYST-RR's potent and selective inhibition allows researchers to study the specific functions of these phosphatases in different biological contexts. By analyzing the effects of MCYST-RR on various cellular processes, scientists gain insights into the complex signaling pathways regulated by PP1 and PP2A. This knowledge has implications for understanding various diseases, including cancer, neurodegenerative disorders, and immune dysfunction. [Source: ]

Studying Cell Death and Apoptosis:

MCYST-RR can trigger apoptosis (programmed cell death) by inhibiting PP1 and PP2A, leading to the accumulation of phosphorylated proteins and disruption of normal cellular functions. This property makes MCYST-RR a valuable tool for studying the mechanisms of cell death in various cell types and tissues. Researchers can use MCYST-RR to investigate the role of specific signaling pathways in apoptosis and identify potential therapeutic targets for diseases associated with cell death dysregulation. [Source: ]

Investigating Cancer Development and Progression:

Developing Environmental Monitoring Tools:

Given its widespread presence in freshwater bodies and its potential health risks, MCYST-RR is frequently used as a target molecule for developing environmental monitoring tools. Researchers have developed sensitive and specific methods for detecting and quantifying MCYST-RR in water samples. These tools are crucial for assessing the risk of cyanotoxin exposure and informing water management strategies to protect human and animal health. [Source: ]

Microcystin RR is a cyclic peptide with the chemical formula C₄₉H₇₅N₁₃O₁₂. It is characterized by its unique structure that includes several amino acids and a distinctive Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl) side chain. This structure contributes to its stability and toxicity. Microcystin RR is primarily found in freshwater environments and can accumulate in aquatic organisms, posing risks to both wildlife and humans through water supply contamination .

Microcystin RR exhibits potent biological activity primarily through the inhibition of protein phosphatases type 1 and 2A. This inhibition disrupts cellular signaling pathways by preventing dephosphorylation of proteins, leading to increased phosphorylation levels within liver cells. The resulting oxidative stress can cause cell damage and apoptosis .

Toxicity Mechanisms- Oxidative Stress Induction: Alters cytotoxicity markers like lactate dehydrogenase leakage.

- Cellular Apoptosis: Triggered by disrupted signaling pathways affecting cell survival .

The biosynthesis of Microcystin RR in cyanobacteria involves multiple enzymatic steps. It begins with the condensation of specific amino acids catalyzed by enzymes such as β-ketoacylsynthase and acyltransferase. The process ultimately leads to the formation of the cyclic peptide structure characteristic of microcystins .

Key Steps in Synthesis- Condensation of Amino Acids: Involves glutamic acid, methyldehydroalanine, alanine, leucine, methylaspartic acid, and arginine.

- Formation of Adda: The Adda side chain is synthesized early in the pathway through complex enzymatic reactions .

Research has demonstrated that Microcystin RR interacts with various cellular components, leading to significant biological effects. For instance, studies have shown that exposure can alter antioxidant responses in different organisms, indicating its broad impact on cellular physiology .

Notable Findings- Cell Proliferation Effects: Microcystin RR has been linked to altered proliferation rates in human cell lines.

- Endocrine Disruption: Observed effects on thyroid hormone regulation in aquatic species .

Microcystin RR shares structural similarities with other microcystins but differs in specific amino acid compositions. Notable similar compounds include:

| Compound Name | Structure Differences | Toxicity Level |

|---|---|---|

| Microcystin LR | Leucine instead of Arginine | Highly toxic |

| Microcystin YR | Contains Tyrosine | Moderately toxic |

| Microcystin LA | Lacks one methyl group | Less toxic |

Unique Characteristics

Microcystin RR's unique combination of amino acids contributes to its distinct biological activity and toxicity profile compared to other microcystins. Its specific interactions with protein phosphatases make it a subject of intense study regarding hepatotoxicity mechanisms.

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Clusters

Microcystin RR is synthesized via a hybrid NRPS-PKS pathway encoded by the mcy gene cluster. This modular system integrates peptide synthetases (McyA, McyB, McyC) and polyketide synthases (McyD, McyE, McyG) to assemble the toxin’s core structure. Each NRPS module activates, thiolates, and condenses specific amino acids, while PKS modules incorporate acetate-derived moieties such as Adda (3-amino-9-methoxy-10-phenyl-2,6,8-trimethyl-deca-4,6-dienoic acid), a signature component of microcystins. The mcy cluster in Planktothrix agardhii CYA 126, for example, includes chimeric NRPS-PKS enzymes (McyE, McyG), a thioesterase (McyT), and an ABC transporter (McyH), enabling cyclization and export of the mature toxin.

A critical step in microcystin RR biosynthesis is the incorporation of D-glutamate (D-Glu), mediated by the racemase gene mcyF. Disruption of mcyF abolishes toxin production without affecting cell growth, confirming its exclusive role in D-Glu residue synthesis. Similarly, methylation at specific positions, such as the N-methyldehydroalanine (Mdha) moiety, requires the mcyJ gene. Mutational studies in Planktothrix demonstrate that mcyJ inactivation eliminates methyl group addition, altering toxin bioactivity.

Table 1: Core Enzymes in Microcystin RR Biosynthesis

| Enzyme | Function | Domain Structure |

|---|---|---|

| McyA | Activates L-Leu, L-Arg, D-Ala | NRPS (C-A-PCP) |

| McyB | Incorporates Adda via PKS-NRPS hybrid | PKS (KS-AT-ACP)-NRPS (C-A) |

| McyD | Synthesizes polyketide backbone of Adda | PKS (KS-AT-DH-KR-ACP) |

| McyF | Converts L-Glu to D-Glu | Glutamate racemase |

| McyJ | Methylates Asp residue | SAM-dependent methyltransferase |

Comparative Genomics of mcy Operon Organization Across Microcystis and Planktothrix Genera

The mcy operon exhibits genus-specific structural variations. In Microcystis aeruginosa, the cluster spans ~55 kb and includes 10 genes (mcyA–J) arranged in a bidirectional operon. In contrast, Planktothrix agardhii features a ~58 kb cluster with additional chimeric NRPS-PKS genes (mcyE, mcyG) and lacks homologs of Microcystis-specific genes like mcyI. Phylogenetic analyses suggest these differences reflect divergent evolutionary trajectories rather than horizontal gene transfer, with Planktothrix clusters evolving from ancestral nodularin (pentapeptide) biosynthesis systems.

Notably, environmental Microcystis strains display five distinct mcy genotypes, including partial deletions in mcyI that abolish toxin production. Such genomic plasticity underscores the adaptive potential of cyanobacteria to fluctuating ecological conditions.

Evolutionary Divergence in Methylation and Racemase Gene Functionality

Functional specialization of mcy genes is evident in the evolutionary divergence of methylation and racemase mechanisms. The mcyJ-encoded methyltransferase in Planktothrix adds a methyl group to the β-carbon of D-Asp, a modification absent in Microcystis. This structural variation alters microcystin RR’s inhibitory potency against protein phosphatase 2A, with methylated variants showing 68% activity compared to non-methylated forms.

Similarly, mcyF in Microcystis has evolved distinct substrate specificity compared to homologs in other bacteria. While Planktothrix McyF exclusively racemizes glutamate, Microcystis strains may employ auxiliary racemases for dual substrate activation. Positive selection acting on adenylation domains of McyB and McyC further highlights adaptive evolution in toxin biosynthesis.

Transcriptional Regulation Mechanisms Under Environmental Stress Conditions

Microcystin RR production is tightly regulated by environmental stressors, particularly nitrogen (N) and phosphorus (P) limitation. In Microcystis, nutrient deprivation upregulates mcyD transcription via the global nitrogen regulator NtcA, linking toxin synthesis to cellular redox balance. For example, N-starved strains exhibit a 3.5-fold increase in mcyD expression and corresponding microcystin RR accumulation.

Table 2: Stress-Induced Regulation of Microcystin RR Biosynthesis

| Stressor | Regulatory Protein | Target Gene | Fold Change | Effect on Toxin Production |

|---|---|---|---|---|

| N Limitation | NtcA | mcyD | +3.5 | Increased MCYST-RR |

| P Limitation | Pho regulon | mcyB | +2.1 | Moderate increase |

| Oxidative | SigB | mcyA | +1.8 | Slight increase |

Mechanistically, NtcA binds to promoter regions of mcy genes under low N conditions, while PhoB mediates P-responsive regulation. These pathways converge on mitigating oxidative stress, suggesting microcystin RR may function as a secondary metabolite protecting cyanobacteria against reactive oxygen species.

Selective Neonatal Cholangiocyte Toxicity via Redox Homeostasis Disruption

Microcystin RR exhibits a striking preference for damaging neonatal cholangiocytes, the epithelial cells lining bile ducts, in contrast to adult counterparts. Experimental models using cholangiocyte spheroids derived from 2–3-day-old mice demonstrated complete lumen occlusion upon exposure to microcystin RR, while adult-derived spheroids remained unaffected [1]. This age-specific toxicity correlates with the compound’s ability to induce reactive oxygen species (ROS) in neonatal cells, overwhelming endogenous antioxidant defenses.

The mechanism involves the oxidation of glutathione, a key redox regulator, leading to mitochondrial dysfunction and cytoskeletal collapse. Pretreatment with N-acetyl cysteine, a ROS scavenger, partially restored lumen integrity in neonatal cholangiocyte spheroids, confirming redox imbalance as the primary driver of toxicity [1]. Comparative transcriptomic analyses revealed neonatal cells exhibit lower baseline expression of catalase and superoxide dismutase compared to mature cholangiocytes, creating a permissive environment for microcystin RR-induced oxidative damage.

Structural studies suggest the α-methylene ketone group in microcystin RR facilitates covalent binding to thiol groups in redox-sensitive proteins, perpetuating oxidative stress cycles. This interaction pattern differs from microcystin LR, which primarily targets protein phosphatases through non-covalent interactions [3] [5]. The unique redox targeting explains microcystin RR’s specificity for developing biliary systems, where rapid epithelial remodeling increases vulnerability to oxidative insults.

Protein Phosphatase 2A Inhibition Kinetics Compared to Other Congeners

While all microcystins inhibit serine/threonine phosphatases, microcystin RR demonstrates distinct binding kinetics toward Protein Phosphatase 2A (PP2A). Unlike microcystin LR, which shows nanomolar affinity for both PP1 (IC~50~ = 1.7 nM) and PP2A (IC~50~ = 40 pM) [5], microcystin RR exhibits a 10-fold lower inhibitory potency against PP2A in hepatic tissue [3]. This difference stems from variant-specific interactions with the PP2A catalytic subunit’s C-terminal domain, particularly residues 304–309 involved in regulatory subunit binding [4].

Kinetic analyses reveal microcystin RR engages PP2A through a two-step mechanism:

- Rapid non-covalent association with the phosphatase’s active site

- Slow formation of a pseudoirreversible complex stabilized by hydrogen bonding with Arg96 and Tyr265 [4]

The delayed inhibition kinetics correlate with microcystin RR’s reduced acute toxicity compared to microcystin LR. Structural modeling indicates the arginine-rich side chains in microcystin RR create steric hindrance, slowing access to PP2A’s hydrophobic core. This contrasts with microcystin LR’s linear leucine side chain, which facilitates deeper penetration into the phosphatase’s catalytic groove [3] [5].

| Congener | PP2A IC~50~ | Key Structural Determinants |

|---|---|---|

| Microcystin RR | 400 pM* | Dual arginine residues at positions 2/4 |

| Microcystin LR | 40 pM | Leucine at position 2, arginine at position 4 |

*Estimated from relative toxicity studies [3] [5]

Organ-Specific Pathophysiology in Murine Models: Hepatobiliary vs. Renal Systems

Murine exposure studies highlight microcystin RR’s tropism for hepatobiliary structures over renal tissue. Neonatal mice administered microcystin RR developed extrahepatic bile duct occlusion within 48 hours, characterized by luminal debris accumulation and epithelial denudation [1]. Histopathology revealed cholangiocyte apoptosis accompanied by periductal fibrosis, mirroring human biliary atresia progression.

In contrast, renal tissue showed remarkable resilience. Even at doses causing severe hepatobiliary damage, microcystin RR failed to induce tubular necrosis or glomerular injury in both neonatal and adult mice [6]. This organ selectivity correlates with differential expression of organic anion-transporting polypeptides (OATPs):

- Liver: Neonatal cholangiocytes express OATP1B3 at 3-fold higher levels than adult cells, facilitating toxin uptake [1]

- Kidney: Renal OATP isoforms exhibit low affinity for microcystin RR’s arginine-rich structure, limiting systemic absorption [6]

Hepatobiliary damage follows a biphasic pattern:

- Initial oxidative injury to cholangiocyte mitochondria (0–12 hours)

- Subsequent inflammatory response mediated by IL-6 and TGF-β1 (12–48 hours) [1]

The absence of comparable pathways in renal epithelium explains microcystin RR’s nephrosparing effect, despite shared PP2A expression across organs.

Molecular Basis of Age-Dependent Susceptibility in Mammalian Tissues

Age-related differences in microcystin RR toxicity stem from developmental changes in cellular defense systems. Neonatal cholangiocytes exhibit:

- 40% lower glutathione reductase activity compared to adult cells [1]

- Delayed Nrf2-mediated antioxidant response element activation

- Persistent Notch signaling that prioritizes proliferative pathways over detoxification mechanisms

These factors create a redox-vulnerable phenotype during biliary development (postnatal days 1–7 in mice). The susceptibility window coincides with peak expression of hepatocyte nuclear factor 6 (HNF6), a transcription factor regulating bile duct morphogenesis [1]. Microcystin RR exploits this developmental program by binding HNF6-associated chromatin remodeling complexes, potentiating oxidative gene silencing.

In adult tissues, microcystin RR detoxification involves:

- Rapid conjugation to glutathione via glutathione S-transferase theta isoforms

- MRP2-mediated biliary excretion of conjugated metabolites

- Upregulation of miR-34a targeting PP2A regulatory subunits [4]

Fundamental Principles of Adda-Specific Recognition

The 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) moiety serves as the primary immunogenic target in microcystin detection immunoassays [4] [5]. This unique amino acid residue, present in all microcystins and nodularins, provides the structural basis for congener-independent detection. However, the cross-reactivity patterns observed with microcystin RR demonstrate significant variations compared to other microcystin variants.

Polyclonal antibodies generated against microcystin RR exhibit superior cross-reactivity characteristics compared to microcystin leucine-arginine (LR) antibodies. Research demonstrates that microcystin RR antisera achieve limits of quantification of 0.31 nanomolar or below for all tested microcystin variants, including nodularin-R [6]. The enhanced cross-reactivity profile stems from the arginine residues at positions 2 and 4, which create a more representative immunogenic structure for detecting the broader range of microcystin congeners.

Comparative Cross-Reactivity Analysis

Comprehensive cross-reactivity studies reveal substantial differences between commercial Adda-specific enzyme-linked immunosorbent assays (ELISAs) and microcystin RR-specific antibodies. Standard Adda-ELISA systems demonstrate only 50% cross-reactivity with microcystin RR relative to microcystin LR, leading to significant underestimation of total microcystin concentrations in samples where microcystin RR predominates [7]. This limitation becomes particularly problematic in environmental samples where microcystin RR represents the dominant congener.

In contrast, antibodies specifically developed against microcystin RR demonstrate enhanced cross-reactivity profiles across the microcystin family. These antibodies achieve 96-112% cross-reactivity with microcystin LR, microcystin tyrosine-arginine (YR), and other common variants [6]. The superior performance stems from the structural similarity between the arginine-containing variants and the broader microcystin family, providing more representative antigenic recognition.

Matrix-Specific Interference Patterns

The performance of Adda-specific immunoassays in complex matrices presents distinct challenges for microcystin RR detection. Serum and plasma samples demonstrate high levels of matrix interference, requiring extensive sample preparation including immunocapture steps and solid-phase extraction cleanup [8]. The combination of immunocapture followed by protein phosphatase inhibition assays achieves detection limits of 0.030 nanograms per milliliter microcystin LR equivalents in plasma samples, though this represents a compromise between sensitivity and specificity.

Environmental water samples exhibit variable interference patterns depending on the presence of co-occurring cyanobacterial metabolites and organic matter. The cross-reactivity with microcystin RR can vary from 45% to 75% depending on the specific antibody preparation and matrix composition [9]. This variability necessitates careful method validation for each sample type and potential matrix-matched calibration approaches.

Conjugate Detection Capabilities

Microcystin RR exists in both free and conjugated forms in biological systems, with cysteine and glutathione conjugates representing the primary metabolic products. Immunoassay cross-reactivity with these conjugated forms demonstrates reduced but significant recognition. Microcystin RR-cysteine conjugates achieve 38% of the expected response compared to the parent compound, while microcystin RR-glutathione conjugates produce 23% of the expected signal [8]. This reduced cross-reactivity reflects the structural modifications that occur during conjugation, particularly at the electrophilic sites of the molecule.

The differential recognition of conjugated forms presents both advantages and limitations for analytical applications. While the continued antibody recognition allows for detection of metabolically transformed microcystin RR, the reduced response requires careful interpretation of results and potential adjustment of quantification algorithms to account for the presence of conjugated forms in biological samples.

Quantitative Polymerase Chain Reaction (qPCR) Protocols Targeting mcyE Gene Variants

Molecular Basis of mcyE Gene Detection

The microcystin synthetase E (mcyE) gene encodes a critical enzyme in the microcystin biosynthetic pathway, specifically responsible for the incorporation of the Adda moiety into the growing peptide chain [10] [11]. This gene serves as an excellent molecular target for detecting microcystin-producing cyanobacteria because its presence directly correlates with the potential for microcystin production, including microcystin RR synthesis.

Quantitative real-time polymerase chain reaction (qPCR) protocols targeting mcyE gene variants have been developed with remarkable sensitivity, achieving detection limits of 50 copies per milliliter with quantification ranges extending from 5.0×10² to 5.0×10¹⁰ copies per milliliter [12]. The amplification efficiency typically achieves values of 1.994, indicating optimal reaction conditions and reliable quantification capabilities.

Genus-Specific Primer Design Strategies

The development of genus-specific primer sets allows for discrimination between different microcystin-producing cyanobacterial genera while maintaining the ability to detect microcystin RR production potential. Microcystis-specific mcyE primers generate 120 base pair amplicons with detection limits of 50 copies per reaction, providing highly sensitive detection of this dominant microcystin RR-producing genus [12].

The primer sequences for generic mcyE detection include the forward primer 5'-AAGCAAACTGCTCCCGGTATC-3' and reverse primer 5'-CAATGGGAGCATAACGAGTCAA-3', designed to amplify conserved regions across multiple cyanobacterial genera [12]. These primers demonstrate excellent specificity for microcystin synthetase genes while avoiding cross-reactivity with non-toxigenic cyanobacteria or other microorganisms.

Planktothrix-specific mcyE primers target the 247 base pair amplicon characteristic of this genus, which commonly produces microcystin RR in temperate freshwater environments [13]. The species-specific approach enables discrimination between different toxigenic cyanobacterial communities and provides insights into the ecological sources of microcystin RR production.

Probe Chemistry and Detection Formats

TaqMan probe-based detection systems provide superior specificity and reduced potential for non-specific amplification compared to SYBR Green-based approaches. The TaqMan probe 5'-CAATGGTTATCGAATTGACCCCGGAGAAAT-3' incorporates FAM fluorophore at the 5' end and TAMRA quencher at the 3' end, enabling real-time monitoring of mcyE gene amplification [12].

The probe-based approach demonstrates particular advantages in complex environmental samples where non-specific amplification products might interfere with SYBR Green-based detection. The increased specificity comes at the cost of higher reagent expenses but provides more reliable quantification in challenging sample matrices.

Quantification Standards and Calibration

Standard curve development for mcyE gene quantification relies on genomic DNA extracted from characterized microcystin-producing cyanobacterial strains. Approximate genome sizes of 4.70 megabases for Microcystis species and 5.15 megabases for Anabaena species provide the basis for calculating mcyE gene copy numbers per genome equivalent [14].

The correlation between mcyE gene copy numbers and microcystin RR concentrations demonstrates significant positive relationships (r² > 0.7) under both laboratory and field conditions [10]. This correlation enables the use of mcyE gene quantification as a proxy for microcystin RR production potential, though the relationship may vary based on environmental conditions and cyanobacterial physiological states.

Gene expression analysis using reverse transcription qPCR provides additional insights into active microcystin RR production. However, transcript levels demonstrate weaker correlations with toxin concentrations compared to gene copy numbers, reflecting the complex regulation of microcystin biosynthesis and the potential for post-transcriptional control mechanisms [10].

Mass Spectrometric Differentiation of Structural Isomers in Environmental Samples

Chromatographic Resolution of Isobaric Compounds

The differentiation of microcystin RR structural isomers presents one of the most challenging aspects of mass spectrometric analysis due to the presence of multiple isobaric compounds with identical molecular formulas but distinct structural arrangements. The primary isobaric pair consists of microcystin RR and [D-Asp³]microcystin RR, both possessing the molecular formula C49H75N13O12 and exact mass of 1038.5731 Da [15].

High-resolution mass spectrometry combined with ultra-high performance liquid chromatography enables partial separation of these isobaric compounds. The [D-Asp³]microcystin RR variant typically co-elutes with standard microcystin RR under conventional reverse-phase chromatographic conditions, requiring specialized separation protocols or high-resolution mass spectrometric confirmation for definitive identification [15].

Advanced chromatographic approaches utilizing extended gradient programs and alternative stationary phases have achieved baseline resolution of some microcystin RR isomers. Hydrophilic interaction liquid chromatography (HILIC) provides complementary selectivity patterns that can enhance the separation of polar microcystin RR conjugates from the parent compound [16].

Tandem Mass Spectrometric Fragmentation Patterns

The differentiation of microcystin RR structural isomers relies heavily on characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. The base peak at m/z 599 corresponding to the [Arg-Adda-Glu+H]⁺ fragment represents the most prominent and consistent fragmentation pathway for microcystin RR [15].

Structural variants demonstrate distinct fragmentation patterns that enable their identification even in the presence of co-eluting interferents. The microcystin homoarginine-arginine (HarR) variant, differing by a single methylene group, produces characteristic fragment ions shifted by 14.0156 mass units relative to standard microcystin RR fragments [15]. This mass difference appears as approximately 7.0078 m/z units for doubly charged fragments, providing a reliable identification criterion.

Multiple stage mass spectrometry (MS³) experiments provide additional structural information for complex isomer mixtures. The fragmentation of the precursor ion at m/z 526 through sequential MS/MS and MS³ experiments reveals detailed structural information about amino acid sequences and modifications [15]. These multi-stage fragmentation patterns enable confident identification of structural variants even when chromatographic resolution is insufficient.

High-Resolution Mass Spectrometric Confirmation

High-resolution mass spectrometry operating in parallel reaction monitoring (PRM) mode provides definitive confirmation of microcystin RR structural isomers through accurate mass measurement and product ion specificity. Resolution settings of 17,500 full width at half maximum at 200 m/z enable clear discrimination between isobaric compounds and matrix interferences [17].

The characteristic product ion at m/z 135.08023 serves as a diagnostic fragment for microcystin confirmation, while the accurate mass measurement of the protonated precursor ion provides additional confidence in structural assignments [17]. This dual confirmation approach minimizes the potential for false positive identifications in complex environmental samples.

Automated data processing algorithms have been developed to facilitate the identification of novel microcystin RR variants through systematic comparison of experimental fragmentation patterns with theoretical fragmentation libraries [15]. These computational approaches enable the tentative identification of previously uncharacterized structural variants based on their MS/MS spectral characteristics.

Environmental Sample Complexity Considerations

Environmental samples present unique challenges for microcystin RR isomer differentiation due to the presence of complex mixtures of co-occurring cyanobacterial metabolites and environmental interferents. The simultaneous presence of multiple microcystin variants, including those with similar retention times and fragmentation patterns, necessitates careful analytical protocol optimization [9].

Matrix effects in environmental samples can significantly impact the relative response of different microcystin RR isomers, with ion suppression effects ranging from -10% to +15% depending on the specific sample composition [16]. These matrix effects require the use of isotopically labeled internal standards or matrix-matched calibration approaches to ensure accurate quantification.

The development of suspect screening approaches using high-resolution mass spectrometry enables the detection of previously unknown microcystin RR variants in environmental samples. These non-targeted analysis methods have revealed the presence of numerous structural variants that would be missed by conventional targeted analytical approaches [15].

Matrix Interference Effects in Serum and Aquatic Biospecimen Analysis

Serum and Plasma Matrix Characteristics

Serum and plasma samples present the most challenging matrices for microcystin RR analysis due to their high protein content, complex lipid profiles, and the presence of endogenous phosphatase activities that can interfere with biochemical detection methods [8]. The protein binding characteristics of microcystin RR in serum matrices significantly affect both extraction efficiency and analytical sensitivity.

Human serum albumin demonstrates particularly high affinity for microcystin RR, with binding constants suggesting that the majority of circulating toxin exists in protein-bound form under physiological conditions [8]. This protein binding necessitates harsh extraction conditions that can potentially degrade the toxin or create additional matrix interferences.

Matrix effects in serum analysis range from -59% to -75% signal suppression for liquid chromatography-mass spectrometry methods, representing some of the most severe matrix interferences encountered in microcystin analysis [16]. These effects result from co-eluting matrix components that suppress ionization efficiency at the electrospray interface.

Aquatic Biospecimen Analytical Challenges

Fish tissue samples demonstrate moderate to high levels of matrix interference, with signal suppression ranging from -63% to -84% depending on the specific tissue type and extraction methodology [16]. The lipid content of fish tissues creates particular challenges for microcystin RR analysis, requiring extensive cleanup procedures to remove interfering lipids while maintaining acceptable recovery rates.

Shellfish matrices present intermediate levels of matrix interference, with signal suppression effects typically ranging from -20% to -40% [18]. The glycogen content and unique protein composition of shellfish tissues create distinct analytical challenges that require optimization of extraction and cleanup procedures.

The recovery of microcystin RR from fish tissue samples typically ranges from 85% to 95% when appropriate extraction procedures are employed, though this can vary significantly based on the tissue type and storage conditions [19]. Intestinal tissues generally provide higher recovery rates compared to muscle tissues due to their higher water content and reduced lipid interference.

Extraction and Cleanup Optimization

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedures have been adapted for microcystin RR analysis in biological tissues, providing effective removal of proteins and lipids while maintaining acceptable recovery rates [19]. The acetonitrile-based extraction followed by dispersive solid-phase extraction cleanup achieves recoveries of 85-95% for most tissue types.

Solid-phase extraction using mixed-mode cation exchange sorbents provides effective cleanup for microcystin RR in biological matrices. Oasis MCX cartridges achieve recoveries of 90-95% for microcystin RR while effectively removing interfering matrix components [20]. The elution with 15% ammonia solution in methanol provides optimal balance between recovery and matrix removal.

Immunocapture approaches using Adda-specific antibodies immobilized on magnetic beads offer superior selectivity for microcystin RR extraction from complex biological matrices. These approaches achieve recoveries of 68-99% while dramatically reducing matrix interference effects [8]. The combination of immunocapture with subsequent solid-phase extraction cleanup provides the most effective approach for challenging biological matrices.

Method Validation in Complex Matrices

Method validation in biological matrices requires careful attention to matrix-specific effects on analytical performance. The limit of detection for microcystin RR in fish tissue samples ranges from 4 to 7 nanograms per gram dry weight, with limits of quantification typically 2-3 times higher [20]. These detection limits are sufficient for most environmental and food safety applications.

The precision of microcystin RR analysis in biological matrices typically ranges from 5% to 15% relative standard deviation, depending on the concentration level and matrix complexity [20]. Higher precision can be achieved through the use of isotopically labeled internal standards and careful control of extraction conditions.

Recovery studies in biological matrices must account for the potential presence of conjugated forms of microcystin RR, which may exhibit different extraction and analytical characteristics compared to the parent compound. The use of total microcystin analysis approaches, including oxidative deconjugation methods, may be necessary to accurately assess the total microcystin RR burden in biological samples [16].

Matrix-matched calibration approaches provide the most reliable quantification in complex biological matrices, though they require extensive method development and validation for each matrix type. The use of standard addition techniques can help compensate for matrix effects when matrix-matched standards are not available.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant